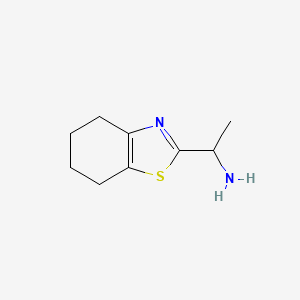

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine is a chemical compound with the empirical formula C9H16Cl2N2S . It is a solid substance and its molecular weight is 255.21 .

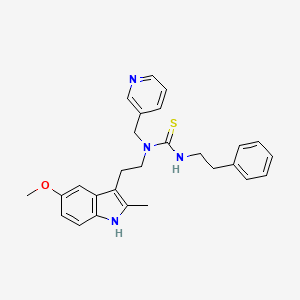

Molecular Structure Analysis

The molecular structure of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine can be represented by the SMILES stringCl.Cl.CC(N)c1nc2CCCCc2s1 . The InChI code for this compound is 1S/C9H14N2S.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h6H,2-5,10H2,1H3;2*1H .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

A study on novel derivatives of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, revealed significant antibacterial and antifungal activities. These compounds showed effectiveness comparable or slightly better than standard medicinal drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Another research synthesized 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas, testing their inhibition activity on acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). These compounds displayed excellent inhibitory activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).

H1-Antihistamine Activity

Studies on the quantitative structure-activity relationship (QSAR) of H1-antihistamine activity in thiazole and benzothiazole derivatives revealed significant pharmacological activity. This suggests their potential application in antihistamine drugs (Brzezińska, Kośka, & Walczyński, 2003, 2004).

Pseudo-irreversible Inhibition of AChE and BChE

A study on 16 novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine showed strong inhibitory activities against AChE and BChE. The research highlighted their potential for therapeutic intervention in Alzheimer's disease due to their high inhibitory activity and negligible cytotoxicity (Pejchal et al., 2016).

Antitumor Activity

A study on new thiazole derivatives, including 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine, showed that some compounds have significant antitumor effects. This indicates their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Herbicide Development

The synthesis of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives has been explored for their potential as protoporphyrinogen oxidase inhibitors, a key area in herbicide development. Some compounds exhibited higher inhibition activity than standard controls, suggesting their use in agricultural weed control (Jiang et al., 2011).

Psychotropic, Anti-inflammatory, and Antimicrobial Activity

Compounds synthesized from 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These findings highlight the diverse potential applications of these compounds in pharmacology (Zablotskaya et al., 2013).

Propiedades

IUPAC Name |

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h6H,2-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNIXNHWPALKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(S1)CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)

![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2413081.png)

![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)

![N-(1,3-benzodioxol-5-yl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2413087.png)